molecular formula C16H8N2O4 B045027 2,7-Dinitropyrene CAS No. 117929-15-4

2,7-Dinitropyrene

Cat. No.: B045027
CAS No.: 117929-15-4
M. Wt: 292.24 g/mol
InChI Key: UTESMPAHZRAKMZ-UHFFFAOYSA-N
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Description

Pyrene, 2,7-dinitro- is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties. The compound is characterized by the presence of two nitro groups at the 2 and 7 positions of the pyrene ring. These nitro groups significantly alter the chemical and physical properties of the parent pyrene molecule, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dinitro-pyrene typically involves the nitration of pyrene. One common method is the reaction of pyrene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 2 and 7 positions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of 2,7-dinitro-pyrene follows similar principles but on a larger scale. The process involves the use of industrial-grade nitrating agents and large-scale reactors to handle the exothermic nature of the nitration reaction. The product is then subjected to industrial purification processes to achieve the desired purity levels .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,7-dinitro-pyrene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other functionalized pyrene derivatives. Its unique electronic properties make it useful in the study of photophysical phenomena.

    Biology: Investigated for its potential interactions with biological macromolecules due to its planar structure and ability to intercalate with DNA.

    Medicine: Explored for its potential use in drug delivery systems and as a building block for the synthesis of bioactive compounds.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,7-dinitro-pyrene is largely dependent on its chemical structure. The nitro groups can participate in various chemical reactions, altering the electronic distribution within the molecule. This can affect its interaction with other molecules, including biological targets. For example, the compound’s ability to intercalate with DNA can disrupt normal cellular processes, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Uniqueness: 2,7-dinitro-pyrene is unique due to the presence of nitro groups, which impart distinct electronic and chemical properties. These properties make it particularly useful in applications requiring strong electron-withdrawing groups, such as in the development of organic electronic materials and in studies of electron transfer processes .

Properties

CAS No.

117929-15-4

Molecular Formula

C16H8N2O4

Molecular Weight

292.24 g/mol

IUPAC Name

2,7-dinitropyrene

InChI

InChI=1S/C16H8N2O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h1-8H

InChI Key

UTESMPAHZRAKMZ-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)[N+](=O)[O-])[N+](=O)[O-]

117929-15-4

Synonyms

2,7-DINITROPYRENE

Origin of Product

United States

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